2-Chloroethyl-2-naphthylketone
Description
2-Chloroethyl-2-naphthylketone is a chloro-substituted aromatic ketone characterized by a 2-naphthyl group linked to a 2-chloroethyl ketone moiety. Chloroethyl groups are known for their alkylating capacity, which can modify biological macromolecules, a property shared with nitrosoureas and acetamide derivatives discussed in the literature .
Properties
CAS No. |
22422-70-4 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H11ClO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
BOPNREWBDVBOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Reactivity: Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergo decomposition to generate alkylating and carbamoylating species, enabling dual interactions with DNA and proteins .
- Lipophilicity : The naphthyl group in this compound enhances lipophilicity, akin to nitrosoureas with cyclohexyl substituents, which improves blood-brain barrier penetration in anticancer applications .
Table 1: Comparative Physicochemical Data
*Predicted values based on structural analogs.
Mechanistic Insights :
- Nitrosoureas: Exhibit dual alkylating (via chloroethyl) and carbamoylating (via isocyanate release) activities, enabling crosslinking of DNA and protein modification . Their efficacy against intracerebral L1210 leukemia correlates with high lipophilicity and non-ionized states .
- Their stability and synthetic utility highlight structural rather than therapeutic applications.
Research Findings and Hypotheses
- Toxicity vs. Efficacy : emphasizes that optimal nitrosoureas balance alkylating activity and solubility. For this compound, high lipophilicity (logP ~3.5) might increase toxicity risks without compensatory therapeutic benefits .
- Molecular Interactions : Unlike nitrosoureas, which bind nucleic acids and proteins (), this compound’s ketone group may limit covalent interactions, reducing its biological impact.
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